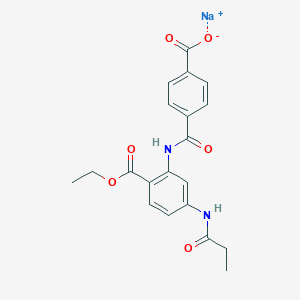

Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate

Description

It has been reported to inhibit the release of histamine and leukotrienes from mast cells more effectively than disodium cromoglycate or Tranilast . This compound is primarily used in the treatment of respiratory diseases such as asthma.

Properties

CAS No. |

124391-91-9 |

|---|---|

Molecular Formula |

C20H19N2NaO6 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate |

InChI |

InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |

InChI Key |

IHDNHCGUVSXZNF-UHFFFAOYSA-M |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |

Other CAS No. |

124391-91-9 |

Synonyms |

AM 682 AM-682 ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt involves several steps:

Combination of 4-nitroanthranilic acid with terephthalic acid: This reaction is facilitated by the half ester chloride, followed by hydrolysis to yield the nitro diacid.

Catalytic hydrogenation: The nitro diacid is then catalytically hydrogenated to produce the amino diacid.

Amidation and selective half-esterification: The amino diacid undergoes amidation and selective half-esterification through an oxazinone-type intermediate, which is opened by alcoholysis under basic conditions to afford the free acid form of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt.

Chemical Reactions Analysis

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt undergoes various chemical reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.

Substitution Reactions: It can participate in substitution reactions, particularly involving the carboxybenzamido and propionamidobenzoate groups.

Common Reagents and Conditions: Typical reagents include hydrogen for catalytic hydrogenation and alcohols for esterification. Basic conditions are often required for the alcoholysis step.

Major Products: The primary product is the free acid form of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt.

Scientific Research Applications

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt has several scientific research applications:

Chemistry: It is used as a model compound in studies involving mast cell stabilization and histamine release inhibition.

Medicine: It is primarily researched for its potential in treating respiratory diseases such as asthma.

Industry: Its potential use in the pharmaceutical industry for developing new antiallergic medications is being explored.

Mechanism of Action

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt exerts its effects by stabilizing mast cells and inhibiting the release of histamine and leukotrienes. The compound interacts with beta 2-receptor agonists, enhancing their relaxant effects on tracheal smooth muscle. This synergistic interaction suggests that the combination of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt and beta 2-receptor agonists may provide therapeutic advantages in treating bronchial asthma .

Comparison with Similar Compounds

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt is compared with other mast cell stabilizers such as disodium cromoglycate and Tranilast. While all three compounds inhibit histamine release, ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt has been reported to be more effective. Similar compounds include:

Disodium cromoglycate: A well-known mast cell stabilizer used in the treatment of asthma and allergic conditions.

Tranilast: Another antiallergic compound that inhibits the release of chemical mediators from mast cells.

Ketotifen: A mast cell stabilizer and antihistamine used to prevent asthma attacks and allergic reactions.

Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt stands out due to its higher efficacy in inhibiting histamine and leukotriene release from mast cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.